molecular formula C15H22N4O2S B2386487 N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415524-56-8

N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2386487
CAS No.: 2415524-56-8
M. Wt: 322.43
InChI Key: FTZMMEILMMVYLE-UHFFFAOYSA-N
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Description

N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The cyclopropylpyrimidine moiety is introduced through a series of nucleophilic substitution reactions, while the cyclopropanesulfonamide group is added via sulfonylation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its effects on various cellular pathways and its ability to interact with specific proteins or enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c20-22(21,13-3-4-13)18-12-6-9-19(10-7-12)14-5-8-16-15(17-14)11-1-2-11/h5,8,11-13,18H,1-4,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZMMEILMMVYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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